PP113
Description
PP113 is a designation applied to distinct entities across scientific disciplines, each with unique properties and applications. This article focuses on three primary contexts where this compound functions as a chemical or biochemical compound:
- Polypropylene (this compound): A polymer studied for its material properties in plastic engineering .
- Naphthalene-Based Push-Pull Chromophore (this compound): An organic compound in optoelectronics research .
- Viral Protein Homolog Peptide (this compound): A peptide mimicking bovine herpesvirus 1 (BoAHV1) protein UL49, used in diagnostic assays .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GKWGWIYITILFADVGGFKSSRHPEERRVQERRFKRITRGPD |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison Insights
- Practical Performance : this compound exhibits nearly double the shrinkage of LDPE (1.88% vs. 0.84%), making LDPE preferable for applications requiring dimensional stability .
- Simulation Accuracy : Both software tools underestimated this compound’s shrinkage by ~30–47%, highlighting the necessity of empirical testing for precision parts .
This compound as a Naphthalene-Based Push-Pull Chromophore: Comparison with PP123, PP133, and Analogues
Optoelectronic Properties in Solvents
this compound belongs to a series of push-pull chromophores with tunable absorption maxima (λabs). Data across solvents reveals solvent-polarity-dependent behavior:
| Solvent | This compound λabs (nm) | PP123 λabs (nm) | PP133 λabs (nm) |
|---|---|---|---|
| Hexane | 409 | 444 | 442 |
| Anisole | 450 | 508 | 454 |
| Diethyl Ether | 384 | 404 | 424 |
| Nitrobenzene | 452 | 518 | 461 |
Comparison Insights
- Solvent Sensitivity : this compound’s λabs shifts from 384 nm (diethyl ether) to 452 nm (nitrobenzene), demonstrating polarity-driven solvatochromism.
- Structural Trends : PP123 and PP133 exhibit longer λabs values than this compound in polar solvents (e.g., 508 nm vs. 450 nm in anisole), suggesting enhanced electron delocalization in higher-numbered analogues .
This compound as a Viral Protein Homolog Peptide: Comparison with PP108, PP109, and PP116
Homology and Diagnostic Relevance this compound and related peptides were screened for homology to BoAHV1 proteins to develop ELISA-based antibody detection:
| Peptide | Homologous Viral Protein | Role in Pathogenicity |
|---|---|---|
| PP108 | gB | Viral entry and cell fusion |
| PP109 | gB | Viral entry and cell fusion |
| This compound | UL49 | Tegument formation |
| PP116 | gC | Host cell attachment |
Comparison Insights
- Functional Diversity: this compound (UL49 homolog) targets tegument assembly, while PP108/PP109 (gB homologs) and PP116 (gC homolog) mediate viral entry. This diversity enables multiplex diagnostic assays .
- Diagnostic Utility: this compound’s specificity for UL49 antibodies complements PP116’s detection of gC antibodies, improving comprehensive BoAHV1 diagnosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
